Methyl 2-amino-4-(methylthio)butanoate hydrochloride

Description

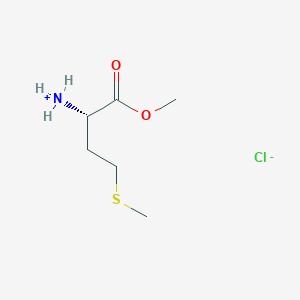

Methyl 2-amino-4-(methylthio)butanoate hydrochloride (CAS: 2491-18-1) is a chiral organic compound with the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.70 g/mol . It is the (S)-enantiomer of the methyl ester derivative of methionine hydrochloride, characterized by a methylthio (-SCH₃) group at position 4 and an amino (-NH₂) group at position 2. The compound is typically stored under inert conditions at room temperature and is used as a key intermediate in synthesizing acylhydrazone derivatives for pharmaceutical research .

Key properties include:

Properties

IUPAC Name |

methyl 2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVUPUNLVKELNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936465 | |

| Record name | Methyl methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16118-36-8, 2491-18-1 | |

| Record name | Methionine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16118-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl DL-methionate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016118368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2491-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl DL-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 2-amino-4-(methylthio)butanoate hydrochloride, also known as HMTBA (2-hydroxy-4-(methylthio)butanoic acid), is a methionine analogue with significant biological activity. This compound has garnered attention for its potential applications in nutrition and therapeutics, particularly in animal feed and cancer treatment. This article provides a comprehensive overview of its biological activities, including metabolism, transport mechanisms, and therapeutic implications.

Chemical Structure and Properties

This compound is a derivative of methionine, characterized by the presence of a methylthio group. Its chemical structure can be represented as follows:

This compound is soluble in water and exhibits properties typical of amino acids and their derivatives.

Metabolism and Nutritional Role

HMTBA plays a crucial role in animal nutrition, particularly in poultry. It can be metabolized into L-methionine, which is essential for protein synthesis and various metabolic processes. Studies have shown that HMTBA supplementation can improve growth performance in livestock by enhancing methionine availability .

Table 1: Comparison of HMTBA and L-Methionine Metabolism

| Compound | Metabolic Pathway | Biological Role |

|---|---|---|

| HMTBA | Converted to L-methionine via transamination | Protein synthesis, methylation reactions |

| L-Methionine | Directly utilized in protein synthesis | Essential amino acid for animals |

Transport Mechanisms

The transport of methyl 2-amino-4-(methylthio)butanoate across cell membranes occurs primarily through the L-type amino acid transporter (LAT1). This transporter is critical for delivering essential amino acids into cells, especially in the context of cancer therapy, where tumor cells exhibit increased LAT1 expression to meet their nutritional demands .

Case Study: LAT1 and Cancer Therapy

In a study investigating the role of LAT1 in cancer cell proliferation, it was found that inhibiting LAT1 led to reduced growth rates in various tumor cell lines. Methyl 2-amino-4-(methylthio)butanoate was tested as a potential LAT1 substrate, demonstrating its ability to enhance drug delivery into cancer cells .

Antitumor Activity

Research has indicated that derivatives of methyl 2-amino-4-(methylthio)butanoate may possess antitumor properties. In vitro studies have shown that certain amino acid ester conjugates exhibit significant cytotoxic effects against cancer cell lines, suggesting that modifications of this compound could lead to novel anticancer agents .

Table 2: Antitumor Activity of Amino Acid Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Methyl 2-amino-4-(methylthio)butanoate | HL-60 leukemia | 25 | Moderate activity observed |

| Ester conjugate derivative | BEL-7402 liver cancer | 15 | Enhanced potency compared to standard drugs |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that methyl 2-amino-4-(methylthio)butanoate hydrochloride exhibits significant antitumor properties. A study synthesized various amino acid ester derivatives, including this compound, and evaluated their in vitro antitumor activity against cancer cell lines such as HL-60 (leukemia) and BEL-7402 (liver cancer). The results demonstrated that these derivatives could inhibit cell growth effectively, suggesting potential for further development as anticancer agents .

Drug Delivery Systems

The compound has been explored for its role in drug delivery systems. Its ability to form complexes with metal ions enhances the solubility and stability of certain pharmaceuticals. For instance, copper(II) complexes of methionine conjugated with methyl 2-amino-4-(methylthio)butanoate have shown promise in improving the pharmacokinetics of drugs like cisplatin, thereby enhancing their therapeutic efficacy against tumors .

Agricultural Applications

Herbicide Development

this compound is being investigated for its potential use in developing herbicides. Its structural similarity to amino acids allows it to interact with plant metabolic pathways, potentially leading to the synthesis of selective herbicides that target specific weed species while minimizing harm to crops .

Biostimulant Properties

The compound may also serve as a biostimulant in agriculture. Studies suggest that amino acid derivatives can enhance plant growth and stress resistance by promoting nutrient uptake and improving metabolic processes. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical fertilizers .

Biochemical Research

Metabolism Studies

In biochemical research, this compound is utilized to study the metabolism of methionine sources in animals. Understanding its metabolic pathways can provide insights into nutritional biochemistry and the role of sulfur-containing amino acids in animal health .

Proteomics Research

This compound is also employed in proteomics research as a standard for calibrating mass spectrometry techniques. Its unique mass and structure allow researchers to identify and quantify proteins more accurately in complex biological samples .

Data Tables

Case Studies

- Antitumor Activity Evaluation : In a systematic study involving various amino acid derivatives, this compound was found to significantly inhibit the proliferation of cancer cells, demonstrating its potential as a lead compound for developing new anticancer therapies.

- Herbicide Efficacy Trials : Field trials using formulations containing this compound showed promising results in controlling specific weed species without adversely affecting crop yields, highlighting its potential role in integrated pest management strategies.

- Nutritional Impact Studies : Research on animal models indicated that dietary inclusion of this compound improved growth rates and overall health markers, suggesting its utility as a nutritional supplement in livestock feed.

Comparison with Similar Compounds

DL-Methyl Methioninate Hydrochloride (CAS: 16118-36-8)

- Structure : Racemic mixture (DL-form) of the methyl ester of methionine hydrochloride.

- Molecular Formula: C₆H₁₄ClNO₂S (same as the target compound but lacks enantiomeric purity).

- Applications: Used in industrial synthesis where stereochemical purity is less critical.

Ethyl L-Methionine Ester Hydrochloride (CAS: 2899-36-7)

- Structure : Ethyl ester analog with a longer alkyl chain (C₂H₅ vs. CH₃).

- Molecular Formula: C₇H₁₅NO₂S·HCl; molecular weight = 213.73 g/mol .

- Physical Properties: Lower melting point (90–92°C) compared to nitro-substituted derivatives (see Table 1). Applications: Common in peptide synthesis due to adjustable ester cleavage kinetics.

Nitrobenzamido Derivatives (2b and 2c)

- Structures: 2b: (S)-Methyl 2-(2-chloro-5-nitrobenzamido)-4-(methylthio)butanoate. 2c: (S)-Methyl 2-(3,5-dinitrobenzamido)-4-(methylthio)butanoate.

- Key Differences: Molecular Weight: 347.1 (2b) and 358.2 (2c) g/mol, significantly higher than the target compound. Synthesis: Prepared via coupling reactions with nitrobenzoyl chlorides, introducing bulky aromatic groups that may sterically hinder receptor interactions .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Branched-chain analog with dimethyl (-C(CH₃)₂) and methylamino (-NHCH₃) groups.

- Molecular Formula: C₈H₁₈ClNO₂; molecular weight = 195.68 g/mol .

- Synthesis: Involves deprotection of tert-butoxycarbonyl (Boc) groups using HCl/dioxane .

Methyl (2R)-4-amino-2-hydroxybutanoate Hydrochloride (CAS: 916892-19-8)

- Structure: Features a hydroxyl (-OH) group at position 2 and amino group at position 4.

- Molecular Formula: C₅H₁₂ClNO₃; molecular weight = 169.61 g/mol .

- Key Differences: Polarity: The hydroxyl group increases hydrogen-bonding capacity, likely reducing blood-brain barrier penetration compared to the target compound. Applications: Potential use in polar drug formulations requiring enhanced solubility.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Stereochemical Impact: The (S)-enantiomer of methyl 2-amino-4-(methylthio)butanoate hydrochloride demonstrates higher biological specificity than its racemic counterpart, making it preferable in enantioselective syntheses .

- Ester Chain Length : Ethyl esters exhibit delayed metabolic hydrolysis compared to methyl esters, influencing drug release kinetics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4-(methylthio)butanoate hydrochloride, and how can reaction conditions be optimized for academic-scale production?

- Methodology : A common synthesis involves reacting methyl esters of amino acids with hydrochloric acid. For example, in a procedure analogous to the synthesis of related esters, hydrochloric acid (in dioxane) is added to the precursor compound, followed by stirring at room temperature and concentration under reduced pressure . Optimization can include adjusting solvent polarity (e.g., dioxane vs. methanol), reaction time (1–24 hours), and acid stoichiometry to improve yields (e.g., 90–100% as reported in some protocols) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound in research settings?

- Methodology :

- NMR Spectroscopy : H-NMR in DMSO- resolves key signals, such as methylthio (δ 2.54 ppm) and methoxy groups (δ 3.79 ppm), to confirm structure .

- Mass Spectrometry : High-resolution LC-MS or ESI-MS can verify molecular weight (e.g., [M+H] at m/z 184.08 for related analogs) .

- HPLC : Reverse-phase chromatography with UV detection (e.g., 210–254 nm) assesses purity, especially when coupled with solid-phase extraction (SPE) for sample cleanup .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : Store at −20°C in airtight, desiccated containers to prevent hydrolysis. For solutions, use deactivated glassware (via 5% dimethyldichlorosilane treatment) to minimize adsorption losses . Stability tests under varying pH (e.g., 4–8) and temperature (4–25°C) are recommended for long-term studies.

Advanced Research Questions

Q. What strategies are recommended for resolving low yields in the synthesis of this compound derivatives?

- Methodology :

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., HCl, ZnCl) to enhance esterification efficiency .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted precursors or hydrolyzed acids) and adjust reaction stoichiometry .

- Microwave-Assisted Synthesis : Explore reduced reaction times and improved homogeneity under controlled microwave conditions .

Q. How can researchers systematically assess the compound’s stability under diverse experimental conditions (e.g., aqueous vs. organic solvents)?

- Methodology :

- Accelerated Degradation Studies : Expose the compound to UV light, elevated temperatures (40–60°C), and varying ionic strengths. Monitor degradation via HPLC and quantify half-life .

- Solvent Compatibility Tests : Compare stability in polar aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol) using H-NMR to detect ester hydrolysis .

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodology :

- SPE Optimization : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol conditioning and NHF-modified eluents to enhance recovery rates .

- Recrystallization : Screen solvent pairs (e.g., ethanol/water or acetone/diethyl ether) to improve crystalline purity .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across different studies?

- Methodology :

- Interlaboratory Calibration : Standardize melting point apparatuses using reference compounds (e.g., pure benzoic acid).

- Solubility Profiling : Conduct equilibrium solubility studies in buffered solutions (pH 1–12) with controlled ionic strength to reconcile literature variations .

Key Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, humidity) to mitigate batch-to-batch variability .

- Analytical Cross-Validation : Combine NMR, LC-MS, and elemental analysis to confirm structural assignments .

- Contradiction Mitigation : Replicate literature protocols with exact reagent grades and equipment specifications to identify hidden variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.